25-Fold Cellular Potency Improvement Over MX69 in Acute Lymphoblastic Leukemia EU-1 Cells
Mdm2/xiap-IN-2 (Compound 14) achieves a 25-fold improvement in antiproliferative potency against the EU-1 acute lymphoblastic leukemia cell line compared to its parent compound MX69, measured under identical WST assay conditions [1]. This potency gain is attributable to the para-isobutyryl substituent on the B-ring, which enhances hydrophobic interactions within the MDM2 RING domain binding pocket [1].
| Evidence Dimension | Antiproliferative activity (IC50) against EU-1 acute lymphoblastic leukemia cell line |
|---|---|
| Target Compound Data | IC50 = 0.3 ± 0.1 μM |
| Comparator Or Baseline | MX69: IC50 = 7.5 ± 0.5 μM |
| Quantified Difference | 25-fold lower IC50 (7.2 μM absolute reduction) |
| Conditions | WST (water-soluble tetrazolium salt) cytotoxicity assay; EU-1 human acute lymphoblastic leukemia cell line |
Why This Matters
Procurement of MX69 for EU-1-based ALL models requires a 25-fold higher working concentration to achieve equivalent growth inhibition, increasing solvent burden, potential off-target effects, and cost per effective dose.
- [1] Zhang S, Liu T, Lukka PB, Meibohm B, Qu CK, Fu H, Zhou M. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. J Med Chem. 2021 Feb 8;64(4):1930-1950. doi: 10.1021/acs.jmedchem.0c00932. View Source
